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Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-

Cat. No.: B3064461
CAS No.: 109719-77-9
M. Wt: 352.3 g/mol
InChI Key: SBMIVUVRFPGOEB-WCGVKTIYSA-N
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Description

Significance of Polychlorinated Dibenzofurans as Persistent Organic Pollutants

Polychlorinated dibenzofurans (PCDFs) are a class of halogenated aromatic hydrocarbons that have garnered significant scientific and regulatory attention due to their persistence in the environment, high toxicity, and ability to bioaccumulate. umweltprobenbank.dewikipedia.org These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and industrial processes, such as waste incineration, chemical manufacturing, and the chlorine bleaching of paper pulp. umweltprobenbank.dewikipedia.org

Structurally, PCDFs consist of a dibenzofuran (B1670420) core with chlorine atoms attached at various positions. There are 135 different PCDF congeners, but only those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of high toxicological concern. These specific congeners, including 1,2,3,7,8-pentachlorodibenzofuran (B131792), are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent of these "dioxin-like" compounds. wikipedia.orgnih.gov

The chemical stability and lipophilic (fat-soluble) nature of PCDFs contribute to their persistence in the environment and their accumulation in the fatty tissues of living organisms. umweltprobenbank.dewikipedia.org This leads to biomagnification through the food chain, with the highest concentrations often found in organisms at the top of the food web, including humans. umweltprobenbank.de Their resistance to degradation means they can remain in the environment for very long periods, leading to long-term exposure risks. wikipedia.org Due to these hazardous properties, PCDFs are classified as Persistent Organic Pollutants (POPs) and are included in the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these substances. wikipedia.orgaaqr.org

Properties of 1,2,3,7,8-Pentachlorodibenzofuran

Property Value
CAS Number 57117-41-6
Molecular Formula C₁₂H₃Cl₅O
Molecular Weight 340.417 g/mol

This data is compiled from multiple sources. ca.govnist.gov

Rationale for Isotopically Labeled Congeners in Scientific Investigations

The analysis of PCDFs in environmental and biological samples presents a significant analytical challenge due to their presence at extremely low concentrations (parts per trillion or even parts per quadrillion) within complex matrices. rudn.ru To achieve the necessary accuracy and precision for risk assessment and regulatory monitoring, a technique called isotope dilution mass spectrometry is employed, which relies on the use of isotopically labeled standards. jmst.info

Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is an isotopically labeled version of the native 1,2,3,7,8-pentachlorodibenzofuran congener. In this labeled standard, all twelve carbon atoms of the dibenzofuran structure are the heavier, non-radioactive carbon-13 (¹³C) isotope, instead of the naturally abundant carbon-12 (¹²C). nih.gov This mass difference allows it to be distinguished from the native compound by a mass spectrometer, while behaving almost identically during sample extraction, cleanup, and chromatographic analysis. epa.govresearchgate.net

The use of ¹³C-labeled standards serves several critical functions in scientific investigations:

Accurate Quantification: By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, it serves as an internal standard. Any losses of the target analyte during sample preparation will be mirrored by losses of the labeled standard, allowing for precise correction and highly accurate quantification of the native congener. epa.govalfa-chemistry.com

Method Validation: These standards are essential for validating the performance of analytical methods, ensuring they meet rigorous quality control criteria as stipulated by regulatory bodies like the U.S. Environmental Protection Agency (EPA). jmst.info

Source Tracking and Fate Studies: Isotopically labeled compounds can be used in controlled experiments to trace the environmental pathways, metabolism, and bioaccumulation of specific pollutants without interference from existing background contamination. nih.govtaylorfrancis.comnih.gov This provides invaluable data on how these contaminants behave in ecosystems. nih.govnih.gov

In essence, isotopically labeled congeners like Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- are indispensable tools for environmental scientists, enabling the reliable detection and quantification of trace levels of hazardous PCDF contaminants. bcp-instruments.combcp-instruments.com

Physicochemical Properties of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-

Property Value
Molecular Formula ¹³C₁₂H₃Cl₅O
Molecular Weight 352.3 g/mol
Monoisotopic Mass 349.902911 Da

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H3Cl5O B3064461 Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- CAS No. 109719-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,7,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMIVUVRFPGOEB-WCGVKTIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13C](=[13C]23)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911302
Record name 1,2,3,7,8-Pentachloro(~13~C_12_)dibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109719-77-9
Record name 1,2,3,7,8-PeCDF-13C12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8-Pentachloro(~13~C_12_)dibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109719-77-9
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Dibenzofuran 13c12, 1,2,3,7,8 Pentachloro : Synthesis and Isomeric Purity

Synthetic Methodologies for Isotopic Labeling

The introduction of twelve carbon-13 atoms into the dibenzofuran (B1670420) backbone requires specialized synthetic strategies. The primary goal is to produce a high-purity standard with the correct chlorine substitution pattern and complete isotopic labeling.

Total Synthesis from Characterized Intermediates

The most common and reliable method for producing high-purity polychlorinated dibenzofuran (PCDF) standards, including their isotopically labeled analogues, is through total synthesis from well-characterized, non-cyclized intermediates. This approach allows for precise control over the substitution pattern of the chlorine atoms and ensures the incorporation of the ¹³C-labeled core. While the specific, detailed synthesis of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is often proprietary, the general synthetic pathway can be inferred from established chemical reactions for similar compounds.

A plausible synthetic route would involve the following key steps:

Synthesis of Labeled Precursors: The synthesis would begin with commercially available ¹³C-labeled starting materials, such as ¹³C₆-benzene or other simple ¹³C-labeled aromatic compounds. These would be converted into the necessary chlorinated phenol (B47542) and chlorinated benzene (B151609) intermediates. For instance, the synthesis could involve the preparation of a uniformly ¹³C-labeled 2,3,4-trichlorophenol (B99974) and a ¹³C-labeled 1,2-dichlorobenzene.

Ullmann Condensation: A critical step in the formation of the dibenzofuran structure is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide to form a diaryl ether. In this case, the ¹³C-labeled chlorinated phenol would be reacted with the ¹³C-labeled chlorinated benzene derivative.

Cyclization: The resulting diaryl ether would then undergo an intramolecular cyclization to form the dibenzofuran ring system. This is typically achieved through a reaction like the Smiles rearrangement or a similar intramolecular nucleophilic aromatic substitution.

Final Chlorination (if necessary): Depending on the specific precursors used, a final chlorination step might be required to achieve the desired 1,2,3,7,8-pentachloro substitution pattern. This step must be carefully controlled to avoid the formation of unwanted isomers.

The table below outlines a hypothetical reaction scheme based on these principles.

StepReactant 1Reactant 2Key ReactionProduct
1¹³C₆-PhenolCl₂Electrophilic Aromatic Substitution¹³C₆-Trichlorophenol
2¹³C₆-BenzeneCl₂Electrophilic Aromatic Substitution¹³C₆-Dichlorobenzene
3¹³C₆-Trichlorophenol¹³C₆-DichlorobenzeneUllmann Condensation¹³C₁₂-Pentachlorodiphenyl ether
4¹³C₁₂-Pentachlorodiphenyl ether-Intramolecular CyclizationDibenzofuran-¹³C₁₂, 1,2,3,7,8-pentachloro-

This table represents a generalized synthetic approach. Specific reagents and conditions would be optimized for yield and purity.

Photolytic Halogen Exchange (e.g., UV Irradiation of Brominated Precursors)

Photochemical reactions can influence the formation and degradation of PCDFs. tandfonline.com While photolytic dechlorination is a known environmental degradation pathway for some PCDFs, the use of photolytic halogen exchange for the specific synthesis of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is not a commonly documented or standard method.

In theory, a photolytic halogen exchange could involve the irradiation of a brominated dibenzofuran precursor in the presence of a chlorine source. The UV light would provide the energy to homolytically cleave the weaker carbon-bromine bonds, generating radical intermediates that could then react with a chlorine donor.

However, this method presents significant challenges for the synthesis of a specific isomer like 1,2,3,7,8-pentachlorodibenzofuran (B131792):

Lack of Selectivity: It would be difficult to control the precise positions of halogen exchange, likely leading to a mixture of different chlorinated isomers.

Potential for Degradation: The high energy of UV irradiation could also lead to the degradation of the dibenzofuran ring system.

Due to these control and selectivity issues, photolytic halogen exchange is not the preferred method for the synthesis of high-purity analytical standards.

Isomeric Purity Assessment and Characterization for Research Applications

The utility of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- as an internal standard is entirely dependent on its isomeric purity. The presence of other PCDF isomers, either unlabeled or with a different chlorine substitution pattern, can interfere with the accurate quantification of the target analyte. Therefore, rigorous analytical characterization is essential.

The primary technique for assessing the isomeric purity of PCDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) .

Gas Chromatography (GC): A long capillary column with a specific stationary phase is used to separate the different PCDF isomers based on their boiling points and interactions with the column. The retention time of the compound is a key identifier.

Mass Spectrometry (MS): The mass spectrometer provides highly specific detection and confirmation of the compound's identity. For ¹³C-labeled compounds, the mass spectrum will show a characteristic molecular ion cluster that is 12 mass units higher than the unlabeled compound.

The table below shows typical mass spectrometric data for both the unlabeled and ¹³C-labeled 1,2,3,7,8-pentachlorodibenzofuran.

CompoundMolecular FormulaMolecular Weight (Monoisotopic)Key Mass Fragment Ions (m/z)
1,2,3,7,8-PentachlorodibenzofuranC₁₂H₃Cl₅O337.87338, 340, 302, 267
Dibenzofuran-¹³C₁₂, 1,2,3,7,8-pentachloro-¹³C₁₂H₃Cl₅O349.87350, 352, 314, 279

The mass fragment ions are representative and may vary slightly depending on the mass spectrometer conditions.

In addition to GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and substitution pattern of the synthesized compound. ¹³C-NMR would be particularly useful in confirming the uniform labeling of the carbon skeleton.

The final product is typically certified to have an isomeric purity of greater than 99%. This ensures that it can be used with confidence in sensitive analytical methods for the detection of environmental contaminants.

Advanced Analytical Methodologies Employing Dibenzofuran 13c12, 1,2,3,7,8 Pentachloro As a Reference Standard

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating individual PCDF isomers, a critical step before their detection by mass spectrometry. The effectiveness of HRGC lies in its ability to resolve closely related compounds based on their differential partitioning between a stationary phase coated on a long capillary column and a mobile gas phase. chromatographyonline.com

The choice of capillary column is paramount for the successful separation of PCDF isomers. sigmaaldrich.com The selection process is primarily driven by the polarity of the stationary phase, which dictates the separation selectivity. sigmaaldrich.com For dioxin and furan (B31954) analysis, a combination of columns with different polarities is often employed to ensure comprehensive isomer-specific separation. dioxin20xx.org

Two commonly utilized columns are the DB-5ms and the SP-2331:

DB-5ms : This is a non-polar column with a stationary phase composed of (5%-phenyl)-methylpolysiloxane. researchgate.netselectscience.net It is known for its low bleed characteristics, making it highly suitable for sensitive GC/MS applications. researchgate.netselectscience.net The DB-5ms provides excellent separation for many PCDF congeners and is often used as the primary analytical column in standardized methods, such as US EPA Method 1613B. chromatographyonline.comresearchgate.net Optimization of a DB-5ms column involves carefully controlling parameters such as the oven temperature program, carrier gas flow rate, and injection technique to maximize resolution between closely eluting isomers. dioxin20xx.org

SP-2331 : This is a high-polarity cyanosiloxane column. sigmaaldrich.comresearchgate.net Its distinct selectivity makes it an excellent confirmation column, particularly for resolving isomers that may co-elute on a non-polar column like the DB-5ms. dioxin20xx.orgresearchgate.net For instance, certain toxic 2,3,7,8-substituted isomers can be challenging to separate from other isomers on a DB-5 phase alone, necessitating analysis on a more polar column like the SP-2331 for unambiguous identification. chromatographyonline.comdioxin20xx.org

The optimization process for these columns aims to achieve baseline separation of the target analytes from potential interferences. This involves adjusting the temperature ramp rates and hold times to ensure that sufficient chromatographic resolution is achieved for all 17 toxic 2,3,7,8-substituted PCDD/F congeners. dioxin20xx.org

Table 1: Comparison of Common GC Capillary Columns for PCDF Analysis
Column NameStationary Phase CompositionPolarityPrimary Use in PCDF AnalysisKey Characteristics
DB-5ms(5%-Phenyl)-methylpolysiloxaneNon-polarPrimary analysis and quantificationLow bleed, high inertness, ideal for GC/MS researchgate.netselectscience.net
SP-2331Cyanosiloxane (proprietary)High-polarityConfirmation of isomer separationSpecific selectivity for dioxin isomers sigmaaldrich.comresearchgate.net

Isomer specificity is crucial because the toxicity of PCDFs is highly dependent on the positions of the chlorine atoms. Congeners with chlorine atoms at the 2,3,7, and 8 positions are considered to be of toxicological significance. dioxin20xx.org Therefore, analytical methods must be able to definitively separate the toxic 1,2,3,7,8-PeCDF from other, less toxic, pentachlorodibenzofuran isomers. epa.goviarc.fr

The use of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is essential in this assessment. By spiking a standard mixture containing both the labeled 1,2,3,7,8-PeCDF and its native, unlabeled form, analysts can verify the chromatographic conditions. The labeled standard will have a slightly different mass but should co-elute with, or elute very close to, its native analog. This confirms the retention time window for the target analyte. Furthermore, by analyzing a mixture containing all possible pentachlorodibenzofuran isomers, the method's ability to resolve the 1,2,3,7,8-isomer from all others can be demonstrated. US EPA methods mandate strict criteria for isomer separation, often requiring a valley between adjacent peaks of less than 25%. chromatographyonline.com The combination of a DB-5ms column for initial analysis and an SP-2331 column for confirmation is a common strategy to meet these stringent specificity requirements. dioxin20xx.org

Retention time is a critical parameter for compound identification in chromatography. nih.gov However, it can drift between analytical runs or different instruments due to minor variations in column length, carrier gas pressure, or oven temperature. nih.govresearchgate.net Retention Time Locking (RTL) is a software-driven technique used to maintain consistent retention times. perlan.com.planthias.co.uk

The process involves selecting a stable, well-defined compound in the chromatogram as the "locking compound." perlan.com.pl The software then automatically adjusts the carrier gas inlet pressure to ensure this compound always elutes at a predefined, "locked" retention time. nih.govgcms.cz By locking the retention time of one compound, the retention times of all other compounds in the chromatogram are also stabilized. gcms.cz

In the analysis of PCDFs, a labeled internal standard such as Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- can serve as an excellent locking compound. Its presence in every sample, blank, and calibration standard provides a constant reference point. RTL simplifies data processing by eliminating the need to update retention time windows for each analytical batch, increases confidence in peak identification, and facilitates the creation of searchable retention time libraries. nih.govperlan.com.pl

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification

Following separation by HRGC, the definitive identification and quantification of PCDFs are performed using High-Resolution Mass Spectrometry (HRMS). nih.govpublications.gc.capublications.gc.ca This technique is essential for achieving the extremely low detection limits required for these compounds and for distinguishing them from the multitude of other compounds present in complex sample extracts. cabidigitallibrary.org

High-resolution mass spectrometry is defined by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. While low-resolution mass spectrometers measure mass to the nearest nominal (integer) mass unit, HRMS instruments can measure mass to several decimal places. This capability is critical for PCDF analysis because it allows for the differentiation of target analytes from interfering substances that may have the same nominal mass but a different exact mass due to their different elemental compositions.

For example, 1,2,3,7,8-PeCDF (C₁₂H₃Cl₅O) and its labeled standard, Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- ([¹³C]₁₂H₃Cl₅O), have distinct, precisely known molecular weights. nih.govnist.gov HRMS instruments are typically set to a resolving power of 10,000 or greater, which is sufficient to resolve the chlorine isotope clusters of the target analytes from potential co-eluting interferences. well-labs.com

The core principle for quantification is isotope dilution mass spectrometry (IDMS). nih.govnih.govduq.edu A known amount of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is added to the sample before any processing. boeing.com The HRMS measures the ratio of the response of the native analyte to the response of the labeled standard. Since the labeled standard experiences the same losses as the native analyte during the entire analytical procedure, this ratio provides a highly accurate and precise measure of the native analyte's concentration, irrespective of sample preparation recovery. boeing.com

To achieve the highest possible sensitivity, HRMS is operated in the Selected Ion Monitoring (SIM) mode. wikipedia.org Instead of scanning a wide range of m/z values, the instrument is programmed to detect only a few specific m/z values corresponding to the ions of interest. easlab.comtaylorandfrancis.com This allows the detector to focus on the target ions for a longer duration, significantly increasing the signal-to-noise ratio and lowering detection limits. mdpi.comnih.gov

For the analysis of 1,2,3,7,8-PeCDF using Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- as the internal standard, the HRMS would be set to monitor the two most abundant ions in the molecular ion isotope clusters for both the native compound and the labeled standard.

Table 2: Typical Ions Monitored in HRMS-SIM for 1,2,3,7,8-PeCDF Analysis
CompoundMolecular FormulaIon MonitoredExact Mass (Da)Purpose
1,2,3,7,8-PeCDF (Native)C₁₂H₃³⁵Cl₄³⁷Cl₁O[M]+339.8652Quantification Ion
[M+2]+341.8622Confirmation Ion
Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-[¹³C]₁₂H₃³⁵Cl₄³⁷Cl₁O[M]+351.9053Internal Standard (Quantification)
[M+2]+353.9024Internal Standard (Confirmation)

Note: Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ¹³C). The table shows the two most intense ions of the molecular cluster for compounds containing five chlorine atoms.

Identification is confirmed by meeting several criteria: the chromatographic peak must fall within the correct retention time window, and the ratio of the quantification ion to the confirmation ion must be within a specified tolerance of the theoretical isotopic abundance ratio. well-labs.com

Electron Ionization (EI) Mode Optimization

Electron Ionization (EI) is a widely used ionization technique in gas chromatography-mass spectrometry (GC-MS) for the analysis of persistent organic pollutants like PCDFs. thermofisher.com Optimization of EI source parameters is critical for achieving the desired sensitivity and fragmentation patterns necessary for both identification and quantification.

For the analysis of 1,2,3,7,8-pentachlorodibenzofuran (B131792) and its 13C12-labeled analogue, the EI source is typically operated at a standard electron energy of 70 eV. This energy level is optimal for generating a reproducible mass spectrum with a prominent molecular ion and characteristic fragment ions, which is crucial for structural elucidation and for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments.

Key optimization parameters include:

Ion Source Temperature: The temperature of the ion source is a critical parameter that can influence the fragmentation of the analyte. For thermally stable compounds like PCDFs, a source temperature in the range of 250-300°C is commonly used to prevent condensation and ensure efficient ionization without causing excessive fragmentation.

Electron Emission Current: This parameter controls the number of electrons emitted from the filament, which in turn affects the number of ions produced. A typical emission current is in the range of 50-200 µA. The goal is to maximize the ion signal for the target analyte while minimizing background noise.

Repeller Voltage: The repeller voltage helps to push the newly formed ions out of the ionization chamber and into the mass analyzer. Optimization of this voltage is necessary to ensure efficient ion extraction and to maximize the signal intensity.

The optimization process often involves a systematic evaluation of these parameters to find the combination that yields the highest signal-to-noise ratio for the molecular ions of both the native and the 13C12-labeled 1,2,3,7,8-pentachlorodibenzofuran.

Resolving Power Evaluation and Criteria (e.g., ≥10,000)

Due to the complexity of environmental samples and the presence of numerous interfering compounds with similar mass-to-charge ratios, high-resolution mass spectrometry (HRMS) is often required for the unambiguous identification and quantification of PCDFs. gcms.czwell-labs.comepa.gov A key performance characteristic of an HRMS instrument is its resolving power, which is the ability to distinguish between two ions of very similar mass.

For dioxin and furan analysis, regulatory methods such as U.S. EPA Method 1613B mandate a minimum resolving power of 10,000 (10% valley definition). gcms.czwell-labs.comepa.gov This level of resolution is necessary to separate the molecular ions of the target PCDFs from potential interferences, such as co-eluting polychlorinated biphenyls (PCBs) or other chlorinated compounds that may have the same nominal mass but a different exact mass. thermofisher.com

The evaluation of resolving power is typically performed by analyzing a known reference compound, such as perfluorokerosene (PFK), which produces a series of ions with well-defined masses across the mass range of interest. The peak width at a specific mass is measured, and the resolving power is calculated. This verification is a critical quality control step to ensure that the mass spectrometer is operating at the required level of performance for the analysis.

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) for Screening and Quantification

In recent years, gas chromatography-tandem mass spectrometry (GC-MS/MS) using triple quadrupole instruments has emerged as a viable and more accessible alternative to HRMS for the analysis of dioxins and furans. dioxin20xx.orgresearchgate.net This technique offers high selectivity and sensitivity, making it suitable for both screening and quantification purposes.

Multiple Reaction Monitoring (MRM) Transitions

The selectivity of GC-MS/MS is achieved through the use of Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion (typically the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process significantly reduces chemical noise and enhances the signal-to-noise ratio for the target analyte.

For 1,2,3,7,8-pentachlorodibenzofuran, a common fragmentation pathway in EI is the loss of a COCl group. The molecular weight of the unlabeled compound is approximately 340.4 g/mol , and the 13C12-labeled standard has a molecular weight of approximately 352.4 g/mol . nist.gov Based on their isotopic patterns, the most abundant ions in the molecular ion cluster are selected as precursor ions.

Table 1: Postulated MRM Transitions for 1,2,3,7,8-Pentachlorodibenzofuran and its 13C12-labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1,2,3,7,8-Pentachlorodibenzofuran340277
1,2,3,7,8-Pentachlorodibenzofuran342279
Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-352289
Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-354291

Note: The exact m/z values will depend on the specific isotopes of chlorine present in the selected precursor ion.

The selection of two MRM transitions for each compound (a primary, or quantifier, transition and a secondary, or qualifier, transition) provides an additional layer of confirmation for the identity of the analyte. The ratio of the signals from these two transitions should remain constant and match that of an authentic standard.

Boosted Efficiency Ion Source (BEIS) Applications

To further enhance the sensitivity of GC-MS/MS systems for trace-level analysis of dioxins and furans, advanced ion source technologies have been developed. The Boosted Efficiency Ion Source (BEIS) is one such technology that is designed to increase the efficiency of ionization. labrulez.com

The BEIS optimizes the focal point of the electron beam, leading to a higher rate of electron-molecule collisions and thus an increased ionization rate. This results in a greater number of ions being produced from the same amount of analyte, which can lead to a significant improvement in sensitivity—up to four times higher than conventional ion sources. This enhanced sensitivity is particularly beneficial for the analysis of ultra-trace levels of PCDFs in challenging matrices, allowing for lower detection limits and more reliable quantification, especially when using Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- as an internal standard.

Isotope Dilution Quantitation Strategy

Isotope dilution is a powerful and highly accurate quantification technique that is widely employed for the analysis of PCDDs and PCDFs. well-labs.comepa.gov This method relies on the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample prior to extraction and cleanup.

Application of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- as Internal Standard

Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is an ideal internal standard for the quantification of its native counterpart. dspsystems.eudspsystems.euisotope.com Being isotopically labeled, it has nearly identical chemical and physical properties to the unlabeled analyte. This means that it will behave in the same way during sample preparation, extraction, cleanup, and chromatographic separation.

The key steps in the application of this internal standard are:

Spiking: A precise and known amount of the Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- standard is added to the sample at the very beginning of the analytical procedure.

Extraction and Cleanup: The sample is then subjected to the necessary extraction and cleanup steps to remove interfering matrix components. Any losses of the target analyte during these steps will be mirrored by proportional losses of the internal standard.

Analysis: The final extract is analyzed by GC-MS or GC-MS/MS.

Quantification: The concentration of the native 1,2,3,7,8-pentachlorodibenzofuran is calculated based on the ratio of the response of the native analyte to the response of the 13C12-labeled internal standard and the known amount of the internal standard that was initially added.

This approach effectively corrects for any variations in recovery during sample preparation and for any matrix effects that may occur during the analysis, leading to highly accurate and reliable quantitative results. The use of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- as an internal standard is a cornerstone of modern analytical methods for the determination of this toxic compound.

Sample Preparation and Clean Up Procedures for Polychlorinated Dibenzofuran Analysis Utilizing Dibenzofuran 13c12, 1,2,3,7,8 Pentachloro

Extraction Techniques

The initial step in the analysis of PCDFs from various sample matrices, such as soil, sediment, fly ash, and biological tissues, is the efficient extraction of the target analytes. The addition of ¹³C-labeled internal standards, including Dibenzofuran-¹³C₁₂, 1,2,3,7,8-pentachloro-, prior to extraction is a crucial practice. nih.gov This allows for the correction of analyte losses that may occur during the multi-stage sample preparation and cleanup procedures, and it also acts as a marker for the identification of the native analytes. nih.gov

Soxhlet Extraction

Soxhlet extraction is a traditional and widely utilized method for the extraction of PCDFs from solid matrices. chromatographyonline.com This technique involves the continuous washing of the sample with a suitable organic solvent. The sample is placed in a thimble within the Soxhlet apparatus, and the solvent is heated, vaporized, condensed, and allowed to drip back through the sample, effectively extracting the analytes over an extended period.

Key Research Findings:

Solvents: Toluene (B28343) is a commonly employed solvent for the Soxhlet extraction of PCDFs from matrices like soil, sediment, and fly ash. epa.gov A mixture of hexane (B92381) and acetone (B3395972) (1:1) is also utilized, particularly for sediment samples. epa.gov

Duration: The extraction process is typically time-consuming, often requiring 16 to 24 hours to ensure exhaustive extraction. chromatographyonline.comepa.gov

Solvent Volume: A significant drawback of this method is the large volume of solvent required, typically ranging from 200 to 500 mL per sample. epa.govthermofisher.com

Application: Despite its long duration and high solvent consumption, Soxhlet extraction is considered a robust and effective method, often serving as a benchmark for other extraction techniques. chromatographyonline.com

Pressurized Fluid Extraction (PFE)/Accelerated Solvent Extraction (ASE)

Pressurized Fluid Extraction (PFE), also known by the trade name Accelerated Solvent Extraction (ASE), is a more modern technique that utilizes elevated temperatures and pressures to enhance extraction efficiency. thermofisher.comchromatographyonline.com By maintaining the solvent in a liquid state above its atmospheric boiling point, PFE significantly reduces extraction times and solvent consumption compared to traditional methods. thermofisher.com This technique is applicable to a wide range of solid and semisolid samples. fishersci.com

Key Research Findings:

Solvents: Toluene is a frequently used solvent for the PFE of PCDDs and PCDFs. thermofisher.com Other solvent systems, such as a mixture of toluene and isopropanol (B130326) (7:3 v/v), have also been shown to provide acceptable results for various consumer product matrices. dioxin20xx.org For some applications, dichloromethane (B109758) or n-hexane can also be employed. researchgate.net

Operating Conditions: Extractions are typically performed at temperatures up to 200°C and pressures around 1500 psi. chromatographyonline.com A typical PFE method may involve static extraction cycles, where the heated solvent is held in the extraction cell containing the sample, followed by a flush with fresh solvent. nih.gov

Efficiency: PFE has been demonstrated to provide extraction efficiencies equivalent to or better than Soxhlet extraction for PCDDs and PCDFs in various matrices, including fly ash, urban dust, and sediment. thermofisher.com The technique significantly reduces extraction times to as little as 15-20 minutes per sample. thermofisher.comchromatographyonline.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a technique used for both the extraction and cleanup of analytes from liquid samples, such as wastewater. researchgate.netkoreascience.kr It relies on the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). For aqueous samples, PCDFs are retained on a hydrophobic sorbent as the water passes through, after which they are eluted with a small volume of an organic solvent.

Key Research Findings:

Sorbents: Octadecyl (C18) bonded silica (B1680970) is a common sorbent used in disk or cartridge format for the extraction of PCDFs from water samples. accesson.kr

Automation: SPE can be semi-automated, allowing for the continuous extraction of large volume samples with high throughput. accesson.kr

Efficiency: SPE has been shown to be a highly efficient method for analyzing trace levels of PCDDs and PCDFs in large volumes of wastewater, offering lower method detection limits compared to traditional liquid-liquid extraction (LLE). koreascience.kraccesson.kr The use of ¹³C-labeled internal standards is essential to monitor the recovery through the SPE process. researchgate.net

Microwave Extraction

Microwave-Assisted Extraction (MAE) is another advanced extraction technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. chromatographyonline.comjst.go.jp This method is known for its rapidity, reduced solvent consumption, and high sample throughput. chromatographyonline.comlabmanager.com

Key Research Findings:

Solvents: Toluene is a common solvent for the MAE of PCDFs. chromatographyonline.com Mixed solvent systems, such as toluene, water, and ethanol, have also been successfully used for extracting dioxins from soils and sediments. jst.go.jpresearchgate.netdioxin20xx.org

Operating Conditions: Extractions are typically carried out in closed vessels at elevated temperatures (e.g., 125-140°C) for a short duration, often around 30-45 minutes. chromatographyonline.comjst.go.jpdioxin20xx.org

Efficiency: MAE has been shown to yield recoveries of PCDDs and PCDFs that are equivalent or superior to those obtained by Soxhlet extraction, with the added benefits of significantly shorter extraction times and reduced solvent usage. chromatographyonline.comjst.go.jp The reproducibility of MAE is also reported to be excellent. chromatographyonline.com

Interactive Data Table: Comparison of Extraction Techniques for PCDF Analysis

Technique Typical Solvents Typical Extraction Time Solvent Consumption per Sample Key Advantages
Soxhlet Extraction Toluene, Hexane/Acetone 16-24 hours 200-500 mL Robust, well-established
PFE/ASE Toluene, Dichloromethane 15-25 minutes 15-40 mL Fast, low solvent use, automated
Solid Phase Extraction Elution with Ethanol/Toluene 1.5 hours (for 6 samples) Low (for elution) Good for aqueous samples, automatable
Microwave Extraction Toluene, Toluene/Ethanol/Water 30-45 minutes ~30 mL Very fast, high throughput

Multi-Stage Chromatographic Cleanup Procedures

Following extraction, the sample extracts contain not only the target PCDFs but also a multitude of co-extracted interfering compounds. A multi-stage cleanup process is therefore essential to remove these interferences prior to instrumental analysis by high-resolution gas chromatography/mass spectrometry (HRGC/MS). The efficiency of this cleanup process is monitored by spiking the extract with a cleanup standard, often a ³⁷Cl₄-labeled 2,3,7,8-TCDD, to differentiate losses during cleanup from those during extraction. thermofisher.com

Silica Gel Column Chromatography (Acidic, Neutral)

Silica gel column chromatography is a fundamental and widely used technique for the cleanup of PCDF extracts. Silica gel is a polar adsorbent, and its properties can be modified to achieve specific separations. uvic.cateledynelabs.com Both neutral and acid-modified silica gels are commonly employed in multi-layer columns.

Key Research Findings:

Principle of Separation: This technique separates compounds based on their polarity. Non-polar compounds like PCDFs elute from the column with non-polar solvents, while more polar interfering compounds are retained on the silica gel. vertexeng.com

Acidic Silica Gel: Silica gel impregnated with sulfuric acid is highly effective at removing oxidizable and acid-labile interferences, such as lipids and pigments. oup.comfujifilm.com Different concentrations of sulfuric acid (e.g., 22%, 44%) can be used in layered columns to achieve a graduated cleanup. fujifilm.comglsciences.com

Neutral Silica Gel: Activated, neutral silica gel is used to remove polar interferences that are not susceptible to acid treatment. oup.comepa.gov Conventional silica gels are weakly acidic, but neutral-pH silica gel is also available for separating pH-sensitive compounds. nacalai.com

Multi-Layer Columns: Often, a multi-layer silica gel column is prepared by packing different types of silica gel (e.g., neutral, acidic, and sometimes base-modified) in a specific order to achieve a comprehensive cleanup in a single step. nih.govresearchgate.net For instance, a column might contain layers of potassium hydroxide-silica, activated silica, and sulfuric acid-silica. researchgate.net This approach effectively removes a wide range of interfering compounds.

Interactive Data Table: Common Adsorbents in PCDF Cleanup

Adsorbent Purpose Interferences Removed
Neutral Silica Gel Adsorption Chromatography Polar interfering compounds
Acidic Silica Gel (H₂SO₄) Acid-base reaction Lipids, pigments, other oxidizable compounds
Basic Silica Gel (KOH/NaOH) Acid-base reaction Acidic interferences like phenols
Alumina (B75360) Adsorption Chromatography Separation of PCDFs from PCBs and other planar compounds
Carbon Adsorption Chromatography Separation of planar molecules (PCDFs) from non-planar molecules

Alumina Column Chromatography

Alumina column chromatography is a widely used adsorption chromatography technique for the separation of PCDFs from other interfering compounds, such as polychlorinated biphenyls (PCBs). The separation is based on the differential adsorption of compounds to the alumina stationary phase. The activity of the alumina and the polarity of the elution solvents are critical parameters that are optimized to achieve the desired fractionation. Both acidic and basic alumina can be utilized, with the choice depending on the specific separation required.

Basic alumina is particularly effective in retaining planar aromatic compounds like PCDFs while allowing less planar compounds, such as many PCB congeners, to be eluted with non-polar solvents. A subsequent elution with a more polar solvent then recovers the PCDFs. This fractionation is crucial for reducing the complexity of the final extract and minimizing interferences during instrumental analysis. Research has demonstrated that a single activated alumina column can be used for the one-step separation of ortho-PCBs, non-ortho-PCBs, and PCDD/PCDFs. researchgate.net

The table below outlines a typical protocol for alumina column chromatography based on procedures described in EPA Method 1613B.

Interactive Data Table: Alumina Column Chromatography Protocol for PCDF Cleanup

ParameterAcid Alumina ProcedureBasic Alumina Procedure
Adsorbent 6 g acid alumina6 g basic alumina
Pre-elution 50-100 mL of hexane50-100 mL of hexane
Interference Elution 100 mL hexane140 mL of hexane
Analyte Elution Solvent 20 mL methylene (B1212753) chloride:hexane (20:80 v/v)36 mL of methylene chloride:hexane (50:50 v/v)
Fraction Collected PCDDs/PCDFsPCDDs/PCDFs and coplanar PCBs

Acid-Base Washing Treatments

Acid-base washing is a liquid-liquid extraction technique used to remove acidic, basic, and neutral interfering compounds from the sample extract. This procedure is often one of the initial clean-up steps before column chromatography. The extract, typically in an organic solvent like hexane or methylene chloride, is sequentially washed with an acidic solution, a basic solution, and finally with deionized water to remove any residual acid or base.

The table below provides a general protocol for acid-base washing of sample extracts.

Interactive Data Table: Acid-Base Washing Protocol for Sample Extracts

Washing StepReagentConcentrationVolumePurpose
Acid Wash Sulfuric Acid (H₂SO₄)ConcentratedEqual to extract volumeRemoval of basic and oxidizable interferences
Neutralization/Rinse Deionized WaterN/AEqual to extract volumeRemoval of residual acid
Base Wash Potassium Hydroxide (KOH)2 NEqual to extract volumeRemoval of acidic interferences (e.g., phenols)
Final Rinse Deionized WaterN/AEqual to extract volumeRemoval of residual base and salts

Applications of Dibenzofuran 13c12, 1,2,3,7,8 Pentachloro in Environmental and Mechanistic Research

Environmental Monitoring and Contaminant Quantification

The core application of ¹³C₁₂-1,2,3,7,8-PeCDF is in the analytical technique known as isotope dilution mass spectrometry. In this method, a known quantity of the ¹³C₁₂-labeled standard is added to a sample at the beginning of the analytical process. windows.net Because the labeled standard is chemically identical to its native counterpart (the analyte), it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), analysts can accurately calculate the initial concentration of the native contaminant, effectively correcting for any procedural losses. nih.govthermofisher.com This technique is indispensable for generating the high-quality, reliable data needed to assess environmental contamination and human exposure. nih.gov

The robustness of the isotope dilution method allows for the use of ¹³C₁₂-1,2,3,7,8-PeCDF to quantify PCDFs in virtually any sample type, overcoming challenges posed by complex matrices and the ultra-trace concentration levels (parts-per-quadrillion) at which these contaminants are often found. nih.govepa.gov

Monitoring airborne PCDFs is crucial for understanding their transport and identifying emission sources, such as industrial combustion and waste incineration. isotope.com Passive air samplers using polyurethane foam (PUF) disks are often deployed for long-term monitoring. researchgate.net In a study across Latin America, ¹³C₁₂-labeled standards, including the pentachlorodibenzofuran congener, were integral to quantifying atmospheric PCDD/F concentrations. researchgate.net The results from such studies provide baseline data to assess the effectiveness of international treaties like the Stockholm Convention on Persistent Organic Pollutants. researchgate.net

For instance, analysis of air samples can reveal the presence of specific PCDF congeners, with the labeled standard ensuring the accuracy of these measurements.

Table 1: Representative PCDF Concentrations in Atmospheric Samples

Location/Source 1,2,3,7,8-PeCDF Concentration (fg TEQ/m³) 2,3,4,7,8-PeCDF Concentration (fg TEQ/m³) Reference
GRULAC Region (Average) Not specified individually Not specified individually researchgate.net
Gulf Oil Spill Plume ND (0.24 pg/sample) ND (0.20 pg/sample) noaa.gov

Concentrations are often reported as toxic equivalents (TEQ) relative to 2,3,7,8-TCDD. ND denotes "Not Detected."

PCDFs are hydrophobic and tend to accumulate in the sediments of rivers, lakes, and coastal areas, which act as long-term sinks for these pollutants. Analysis of sediment cores allows for historical reconstruction of pollution events. The use of ¹³C₁₂-1,2,3,7,8-PeCDF as an internal standard is standard practice for analyzing these complex samples. epa.gov Studies of harbor and river sediments have successfully quantified PCDF contamination resulting from historical industrial discharges, with the isotope dilution method providing the necessary accuracy to distinguish different contamination levels. epa.gov

Table 2: PCDF Congener Concentrations in Sediment Samples (pg/g dry weight)

Sample Location Total PeCDF 1,2,3,7,8-PeCDF 2,3,4,7,8-PeCDF Reference
New Bedford Harbor (Extract 1) 390 Not Specified Not Specified epa.gov
New Bedford Harbor (Extract 2) 1,200 Not Specified Not Specified epa.gov

Data from historical analyses often grouped congeners.

Soil and fly ash from industrial sites and incinerators can contain high concentrations of PCDFs. caymanchem.com Accurate quantification is essential for risk assessment and remediation planning. Pressurized liquid extraction combined with isotope dilution GC/MS is a validated method for these challenging matrices. windows.net Certified reference materials, such as specific fly ash and soil samples with known PCDF concentrations, are used to validate analytical methods, and the results consistently demonstrate the reliability of using ¹³C₁₂-labeled standards for quantification. windows.netnih.gov

Table 3: Analysis of 1,2,3,7,8-PeCDF in Certified Fly Ash Reference Material (ng/g)

Sample Certified Concentration Measured Concentration (This Study)
Ash A 0.039 ± 0.016 0.043 ± 0.0055
Ash B 0.34 ± 0.084 0.40 ± 0.022

Data adapted from a study validating an analytical method.

Due to their persistence and lipophilicity, PCDFs bioaccumulate in fatty tissues and biomagnify through the food chain. isotope.com Monitoring PCDF levels in human blood, breast milk, and wildlife is critical for assessing exposure and understanding potential health risks. iarc.frnih.gov The analysis of these biological samples relies heavily on the isotope dilution method with ¹³C₁₂-labeled standards to achieve the required low detection limits and to overcome matrix interferences. researchgate.net Studies on Yusho patients, who were accidentally exposed to high levels of PCBs and PCDFs, have used these methods to track the concentration of specific congeners like 2,3,4,7,8-PeCDF in blood over decades, revealing unexpectedly long biological half-lives. nih.gov

Table 4: Representative PeCDF Concentrations in Biological Tissues

Matrix Analyte Concentration Context Reference
Rat Liver 2,3,4,7,8-PeCDF 500 ng/g 2-year toxicology study (200 ng/kg dose) nih.gov
Rat Fat 2,3,4,7,8-PeCDF 7.75 ng/g 2-year toxicology study (200 ng/kg dose) nih.gov
Human Blood 2,3,4,7,8-PeCDF >500 pg/g lipid Yusho patients (34-42 years post-exposure) nih.gov
Human Blood 2,3,4,7,8-PeCDF 15.2 pg/g lipid General public (mean) nih.gov

Beyond simple quantification, the highly accurate data generated using ¹³C₁₂-1,2,3,7,8-PeCDF and other labeled standards are vital for source apportionment studies. Different emission sources, such as municipal waste incineration, metal smelting, or chemical manufacturing, produce characteristic patterns or "fingerprints" of PCDF congeners. nih.gov

By accurately measuring the concentration of each specific PCDF congener in an environmental sample, scientists can compare the resulting profile to the known profiles of various sources. nih.gov Statistical methods like principal component analysis can then be used to identify the likely contributors to the contamination at a specific site. This forensic application is entirely dependent on the precise, isomer-specific quantification that the isotope dilution method provides. nih.govmdpi.com

Evaluation of Environmental Degradation Processes of PCDFs

The accurate study of the environmental degradation of persistent organic pollutants (POPs) like polychlorinated dibenzofurans (PCDFs) is critical for understanding their long-term impact. Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, a carbon-13 labeled analogue of the native 1,2,3,7,8-pentachlorodibenzofuran (B131792) (1,2,3,7,8-PeCDF), serves as an indispensable tool in these investigations. Its primary role is as an internal standard in the isotope dilution method, a highly precise technique for quantifying trace levels of contaminants. isotope.com

In a typical degradation study, environmental matrices such as soil, sediment, or water are analyzed over time to measure the decrease in PCDF concentrations. Before the analysis, a known quantity of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is added to each sample. This "spiking" step is crucial because the subsequent extraction and cleanup procedures required to isolate the target analytes from the complex sample matrix are often extensive and can lead to significant analyte loss.

Because the labeled standard has nearly identical chemical and physical properties to its native counterpart, it experiences the same losses during sample preparation. However, since it is distinguishable by its higher mass using high-resolution mass spectrometry (HRMS), the recovery rate of the labeled standard can be precisely calculated. epa.gov This recovery factor is then used to correct the measured concentration of the native 1,2,3,7,8-PeCDF, yielding a highly accurate quantification of the amount actually present in the original sample. By applying this method to samples taken at different time points, researchers can reliably model the kinetics of environmental degradation processes, such as microbial degradation or photodegradation, with a high degree of confidence. scispace.com

Tracing Environmental Fate and Transformation Pathways

Isotope Labeling in Mechanistic Studies of PCDF Formation during Combustion

Polychlorinated dibenzofurans (PCDFs) are not produced commercially but are formed as unintentional byproducts of combustion processes, such as waste incineration. nih.govwikipedia.org Understanding the mechanisms of their formation is key to developing strategies to minimize their release into the environment. Isotope dilution mass spectrometry, utilizing standards like Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, is a cornerstone of this research.

Mechanistic studies often involve controlled combustion of various materials—such as plastics, paper, or wood pulp—under different conditions of temperature, oxygen concentration, and in the presence of chlorine sources and metal catalysts. nih.govnih.govunimib.it Exhaust gases and fly ash from these experiments are collected and analyzed for PCDF content. The complexity of these samples necessitates the use of internal standards for accurate quantification.

Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is added as a surrogate or internal standard to the collected samples before extraction and analysis. nih.gov Its use allows researchers to precisely quantify the native PCDF congeners formed during the experiment, even at picogram or nanogram levels. nih.gov By accurately measuring how the yield of specific congeners changes with different combustion parameters, scientists can infer the dominant formation pathways. For example, research has shown that copper acts as a catalyst and that the presence of both organic and inorganic chlorides can significantly increase dioxin and furan (B31954) formation. nih.govresearchgate.net The precise data obtained through isotope dilution are essential for validating kinetic models of PCDF formation and destruction. unimib.it

Tracing Bioaccumulation and Distribution in Model Systems

Isotopically labeled compounds are invaluable for tracing the fate of toxic substances within biological systems. Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- can be used in toxicokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted by an organism. These studies provide direct insight into bioaccumulation potential and identify target tissues for toxicity. nih.gov

In a representative study, a known dose of the labeled compound is administered to a model organism, such as a laboratory rat. nih.gov Over time, tissues like the liver, adipose tissue, skin, and muscle, as well as blood and excreta, are collected and analyzed. The distinct mass of the ¹³C₁₂-labeled compound allows it to be unequivocally identified and quantified, separate from any background levels of the unlabeled form. nih.gov

One study on the disposition of 1,2,3,7,8-pentachlorodibenzofuran in rats revealed rapid clearance from the blood and initial distribution primarily to the liver and muscle. nih.gov The compound was then redistributed to skin and adipose tissue before being metabolized in the liver and excreted. nih.gov Such studies provide critical data on tissue-specific accumulation and biological half-life, which are essential for risk assessment. caymanchem.com The ability to trace the labeled molecule provides unambiguous data on its pathway through the organism. nih.gov

Table 1: Distribution and Initial Half-Life of 1,2,3,7,8-PeCDF in Rat Tissues Following a Single Dose
TissueInitial Pool Size (% of Dose)Initial Half-Life (Days)
Liver43%1.36
Muscle35%0.03
Skin10%13
Adipose Tissue7%1
Data derived from a study using a radiolabeled analog, illustrating the type of data obtainable with isotopically labeled tracers. nih.gov

Standard Reference Material Development and Method Certification

Role as Certified Reference Material

Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- is a critical component in the development of certified reference materials (CRMs) and analytical standards used globally for environmental testing. chromservis.eu CRMs are essential for ensuring the accuracy and comparability of analytical measurements. This specific labeled compound is synthesized to high purity and sold as a certified solution standard for use in methods that detect and quantify PCDFs. dspsystems.euisotope.com

The preparation of these standards is a highly controlled process. dspsystems.eulion-bio.com It begins with the total synthesis of the isomer, followed by rigorous testing to confirm its identity, isomer specificity, and chemical and isotopic purity, which is typically required to be greater than 97% for carbon-13 materials. dspsystems.eulion-bio.com The concentration of the standard in solution is certified through a gravimetric approach, where both the analyte and solvent are weighed using high-precision balances calibrated with NIST-traceable weights to ensure accuracy and minimal uncertainty. lion-bio.com

These certified standards are used to prepare calibration solutions for analytical instruments and are integral to standardized testing protocols such as U.S. EPA Methods 1613B and 8290A, and European method EN-1948. chromservis.eueurofinsus.comepa.gov The availability of these high-quality, certified standards is a prerequisite for any laboratory seeking to perform accredited analysis of dioxins and furans. chromservis.eulgcstandards.com

Table 2: Typical Specifications for a Certified Standard Solution
ParameterSpecificationReference
CompoundDibenzofuran-13C12, 1,2,3,7,8-pentachloro- isotope.com
Isotopic Purity99% isotope.com
Chemical Purity>97% dspsystems.eu
Concentration50 ± 2.5 µg/mL dspsystems.eu
SolventNonane dspsystems.euisotope.com
TraceabilityGravimetrically prepared; NIST-traceable lion-bio.com

Inter-laboratory Comparison Studies and Method Accreditation

Method accreditation and the assurance of data quality are paramount in the field of environmental analysis. Inter-laboratory comparison studies, or proficiency tests, are a fundamental requirement for laboratories to gain and maintain accreditation under standards like ISO/IEC 17025. chromservis.eueurofinsus.com In these studies, multiple laboratories analyze the same sample to assess the comparability and accuracy of their results.

Certified ¹³C-labeled standards, including Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, are essential for this process. nih.gov By using the isotope dilution technique, each laboratory can correct for its own specific analytical performance, including variations in extraction efficiency and instrument response. This allows for a more meaningful comparison of results between different facilities.

Furthermore, these standards are used to develop and validate new analytical methods. isotope.com For instance, as analytical technology has evolved from high-resolution gas chromatography/mass spectrometry (HRGC-MS) to tandem mass spectrometry (GC-MS/MS), new standard mixtures have been developed to optimize these modern methods. isotope.com An international round-robin study conducted in 1987 to verify the accuracy of certified PCDF and PCDD standards found that the consensus values from multiple independent laboratories were in close agreement with the certified values, with 15 of the 17 compounds agreeing within 4%. lion-bio.com This demonstrates the vital role of these standards in establishing and verifying the accuracy of analytical methods across the scientific community, ensuring that data generated for regulatory and research purposes is reliable and defensible. lion-bio.comeurofinsus.com

Quality Assurance and Quality Control Qa/qc Protocols for Studies Utilizing Dibenzofuran 13c12, 1,2,3,7,8 Pentachloro

Method Blanks and Laboratory Control Samples

Method blanks and laboratory control samples (LCS) are fundamental to monitoring the analytical process for contamination and accuracy.

A method blank is an analyte-free matrix (e.g., solvent or purified sand) that is carried through the entire sample preparation and analysis procedure in the same manner as the field samples. eurachem.org Its purpose is to identify any contamination introduced from glassware, reagents, or the laboratory environment. epa.gov For the analysis of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, the method blank should be free of any interfering signals at the retention time of the analyte. A valid method blank demonstrates that the analytical system does not contribute to the measured concentration of the target compounds. epa.gov

A Laboratory Control Sample (LCS) , also known as an ongoing precision and recovery (OPR) standard, is a clean sample matrix spiked with a known concentration of the analytes of interest, including native (unlabeled) 1,2,3,7,8-pentachlorodibenzofuran (B131792). eurofinsus.com The LCS is processed alongside the environmental samples to assess the accuracy and precision of the entire analytical method. The recovery of the spiked analytes in the LCS is calculated and compared against established acceptance criteria to verify the laboratory's performance.

QC Sample TypePurposeKey Acceptance Criteria
Method BlankTo assess for laboratory contamination.No detectable levels of target analytes or interferences.
Laboratory Control Sample (LCS)To evaluate the accuracy and precision of the analytical method.Analyte recoveries must be within laboratory-established control limits.

Matrix Spike and Duplicate Analyses

Matrix spike (MS) and matrix spike duplicate (MSD) analyses are performed to evaluate the effect of the sample matrix on the analytical method's performance.

A matrix spike is an aliquot of an environmental sample to which a known amount of the target analytes is added before extraction and analysis. The recovery of the spiked analytes is used to assess the accuracy of the method in the specific sample matrix. An MSD is a second aliquot of the same environmental sample, also spiked with the same analytes, and is used to assess the precision of the method.

The percent recovery (%R) and the relative percent difference (RPD) between the MS and MSD are calculated to determine matrix effects such as interferences that may enhance or suppress the analytical signal. These results help to ensure that the analytical method is robust for the specific sample matrix being analyzed.

QC AnalysisParameter MeasuredFormulaPurpose
Matrix Spike (MS)Accuracy (Percent Recovery)%R = [(Spiked Sample Conc. - Sample Conc.) / Spike Added Conc.] x 100To assess the effect of the sample matrix on the recovery of the analyte.
Matrix Spike Duplicate (MSD)Precision (Relative Percent Difference)RPD = [|MS Conc. - MSD Conc.| / ((MS Conc. + MSD Conc.) / 2)] x 100To evaluate the reproducibility of the analytical method in a specific sample matrix.

Calibration Verification Procedures

Calibration verification is crucial for ensuring the continued accuracy of the instrument's calibration over time. This involves the analysis of calibration verification standards at specific frequencies.

An initial calibration is performed to establish the relationship between the instrument response and the concentration of the analytes. This typically involves analyzing a series of standards at different concentrations. Following a successful initial calibration, a continuing calibration verification (CCV) standard is analyzed at regular intervals (e.g., at the beginning and end of an analytical sequence, and after every 10-12 samples) to monitor the instrument's performance. The CCV standard is typically a mid-level concentration standard from the initial calibration curve. The response of the CCV is compared to the initial calibration to ensure that the instrument remains calibrated.

Calibration ProcedurePurposeFrequencyAcceptance Criteria
Initial CalibrationTo establish the instrument's response curve for the analytes.Before analyzing any samples and when a CCV fails.The relative standard deviation (%RSD) of the response factors should be within specified limits (e.g., < 20%).
Continuing Calibration Verification (CCV)To verify the stability of the initial calibration over time.At the beginning and end of each analytical run, and after a specified number of samples.The percent difference (%D) or percent drift (%Drift) from the initial calibration should be within established limits (e.g., ±15%). georgia.gov

Recovery Standard Procedures and Acceptance Criteria

In isotope dilution mass spectrometry, a recovery standard (also known as an injection standard) is added to the sample extract just prior to instrumental analysis. This standard is used to calculate the recovery of the isotopically labeled internal standards, such as Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, that were added to the sample before extraction.

The recovery of the internal standards provides a measure of the efficiency of the entire sample preparation and cleanup process. Acceptance criteria for internal standard recovery are established to ensure that the method performance is within acceptable limits. For example, typical acceptance criteria for the recovery of labeled PCDD/PCDF internal standards are between 40% and 120%. ca.gov If the recovery of an internal standard falls outside these limits, it may indicate a problem with the sample processing, and corrective action, such as re-extraction and re-analysis, may be necessary.

Standard TypePurposeTypical Acceptance Criteria
Recovery Standard (Injection Standard)To quantify the recovery of the internal standards.Not applicable (used for calculation).
Internal Standard (e.g., Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-)To correct for losses during sample preparation and analysis.Recovery should be within 40-120%. ca.gov

Isotopic Ratio Monitoring and Interference Management

For mass spectrometry-based methods, monitoring the isotopic ratios of the target analytes is a critical identification criterion. For chlorine-containing compounds like pentachlorodibenzofuran, the relative abundance of the isotopes in the molecular ion cluster is characteristic.

The theoretical isotopic ratio for a compound containing five chlorine atoms (M+/M+2) is a specific value. The measured isotopic ratio for Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- in a sample must fall within a specified tolerance of the theoretical value for positive identification. This helps to distinguish the target analyte from potential co-eluting interferences that may have the same nominal mass but a different elemental composition. Any significant deviation from the expected isotopic ratio may indicate the presence of an interference, and the data would be flagged accordingly.

ParameterPurposeAcceptance Criteria
Isotopic RatioTo confirm the identity of the analyte and check for interferences.The measured ratio must be within a specified percentage of the theoretical ratio (e.g., ±15%).

Signal-to-Noise Ratio Criteria

The signal-to-noise ratio (S/N) is a measure of the analytical sensitivity and is used to establish the limit of detection (LOD) and limit of quantification (LOQ) for the analytical method.

For the positive identification and quantification of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, the signal produced by the analyte must be distinguishable from the background noise of the instrument. A minimum S/N ratio is required for a peak to be considered a valid detection. Typically, a S/N ratio of at least 3:1 is required for detection, while a S/N ratio of 10:1 is often used for reliable quantification. These criteria ensure that the reported results are statistically significant and not a result of random fluctuations in the instrument's baseline.

ParameterPurposeMinimum Criteria
Signal-to-Noise Ratio (S/N) for DetectionTo establish the presence of the analyte.≥ 3:1
Signal-to-Noise Ratio (S/N) for QuantificationTo ensure reliable and reproducible measurement of the analyte concentration.≥ 10:1

Future Research Directions and Methodological Advancements for Dibenzofuran 13c12, 1,2,3,7,8 Pentachloro

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The established "gold standard" for the analysis of PCDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). nih.gov This technique, which utilizes isotope dilution with standards like Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, allows for detection at extremely low levels, such as parts-per-quadrillion (ppq). nih.govnih.gov However, future research is aimed at pushing these boundaries further.

A primary direction is the wider adoption and refinement of gas chromatography-tandem mass spectrometry (GC-MS/MS). This technique offers enhanced specificity by reducing chemical noise and matrix interferences, which can be a significant challenge in complex environmental samples. nelac-institute.org The development of new GC columns with unique selectivities is also a key area of research, as complete separation of all 2,3,7,8-substituted isomers from other congeners is crucial for accurate toxic equivalency (TEQ) assessment. nih.govrudn.ruepa.gov Research efforts will likely focus on improving ionization techniques and mass analyzers to achieve even lower detection limits, moving from the picogram to the femtogram level, and enhancing the resolution between closely eluting isomers. rudn.ru

Table 1: Comparison of Key Analytical Techniques

FeatureHigh-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
PrincipleSeparates compounds by GC, detects ions based on exact mass-to-charge ratio with high resolution. nih.govSeparates by GC, isolates a precursor ion, fragments it, and detects a specific product ion, enhancing selectivity. nelac-institute.org
Primary AdvantageExtremely low detection limits (sub-picogram); considered the regulatory "gold standard". nih.govSuperior specificity and reduction of matrix interference; potentially lower operational cost. nelac-institute.org
Future Research FocusImproving resolution on GC columns for complex isomer groups. rudn.ruValidating its equivalence to HRGC-HRMS for regulatory methods and expanding its application to a wider range of matrices. nelac-institute.org

Integration with Advanced Computational Modeling for Environmental Fate Prediction

Accurate quantification of 1,2,3,7,8-PeCDF in various environmental media, enabled by the use of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro-, provides essential data for the development and validation of environmental fate models. nih.gov These computational models are critical for predicting how the contaminant moves and transforms in the environment. researchgate.net

Future work will involve integrating high-resolution, real-world concentration data into more sophisticated multimedia environmental fate models. These models aim to simulate the partitioning of the chemical between air, water, soil, sediment, and biota. researchgate.net Key environmental parameters for 1,2,3,7,8-PeCDF, such as its high soil adsorption coefficient and bioconcentration factor, indicate its tendency to associate with solids and accumulate in organisms. epa.gov Advanced models will increasingly incorporate factors like atmospheric transport, degradation pathways (such as potential reductive dechlorination in anaerobic environments), and bioaccumulation up the food chain. researchgate.netepa.govnih.gov The goal is to create predictive tools that can forecast long-term environmental concentrations resulting from various emission scenarios, thereby improving risk assessment and management strategies. researchgate.net

Table 2: Environmental Fate Parameters for 1,2,3,7,8-Pentachlorodibenzofuran (B131792)

ParameterValueUnitImplication
Bioconcentration Factor (BCF)3.80e+3 - 5.10e+3L/kgHigh potential for accumulation in aquatic organisms. epa.gov
Soil Adsorption Coefficient (Koc)6.49e+5L/kgStrongly adsorbs to soil and sediment, indicating low mobility in soil. epa.gov
Biodegradation Half-Life18.2daysSuggests some level of degradation, though persistence is expected. epa.gov
Atmospheric Hydroxylation Rate9.33e-13cm³/molecule*secIndicates the rate of degradation in the atmosphere via reaction with hydroxyl radicals. epa.gov

Expanded Applications in Emerging Contaminant Research

Future applications will see these highly sensitive and specific analytical methods integrated into frameworks like Effect-Directed Analysis (EDA). EDA combines chemical analysis with bioassays to identify the specific chemicals in a mixture that are responsible for observed toxic effects. itrcweb.org Furthermore, as industrial processes evolve and new, unintentional sources of contamination arise, these methods will be crucial for identifying and quantifying previously unrecognized PCDF congeners or other halogenated compounds in novel matrices. This research is vital for updating environmental monitoring programs and assessing the risks posed by complex, real-world contaminant mixtures. nih.gov

Global Standardization and Harmonization of Analytical Protocols

The existence of different regulatory methods for dioxin and furan (B31954) analysis, such as the U.S. Environmental Protection Agency (EPA) Method 1613 and the European Standard EN 1948, can lead to variability in analytical results. nih.gov An interlaboratory comparison study highlighted that differences in procedural requirements, such as the use of a second GC column for isomer confirmation, can affect the final reported concentrations. nih.gov

A significant future direction is the global harmonization of these analytical protocols. This involves establishing internationally agreed-upon criteria for quality assurance and quality control (QA/QC), including the uniform application of isotopically labeled internal standards. epa.govdspsystems.eu The development and broad distribution of certified reference materials (CRMs) containing known concentrations of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- and other congeners are essential for this effort. Harmonization will ensure that data generated by different laboratories and in different countries are comparable, which is fundamental for global assessments of persistent organic pollutants and for the effectiveness of international treaties like the Stockholm Convention. lgcstandards.com

Table 3: Key International Analytical Protocols

MethodJurisdiction/OrganizationKey Feature
EPA Method 1613United States EPASpecifies isotope dilution HRGC-HRMS for tetra- through octa-chlorinated dioxins and furans. nih.govjmst.info
EPA Method 8290United States EPAA comprehensive HRGC-HRMS method for multimedia characterization of PCDDs/PCDFs. epa.govjmst.info
EN 1948European Union (CEN)Standard for determination of mass concentration of PCDDs/PCDFs from stationary sources; has different isomer confirmation requirements than EPA 1613. nih.govjmst.info
ISO 18073International Organization for StandardizationSpecifies a method for water quality determination of dioxins and furans using isotope dilution HRGC/HRMS. jmst.info

Compound Reference Table

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- in synthesized samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C12_{12}H4_4OCl5_5) and isotopic enrichment (13C12_{12}) via isotopic peak distribution analysis. Nuclear magnetic resonance (NMR) can validate substitution patterns by comparing chemical shifts to unlabeled analogs (e.g., 1,2,3,7,8-pentachlorodibenzofuran; CAS 57117-41-6) . Cross-reference with certified standards (e.g., 50 µg/mL solutions in toluene or nonane) to ensure purity and positional chlorine arrangement .

Q. What are the best practices for quantifying Dibenzofuran-13C12, 1,2,3,7,8-pentachloro- in environmental matrices?

  • Methodology : Employ isotope dilution mass spectrometry (IDMS) with 13^{13}C-labeled internal standards (e.g., 1,2,3,7,8-Pentachloro[13C12]dibenzofuran) to correct for matrix effects and recovery losses . Use gas chromatography coupled with HRMS (GC-HRMS) for congener-specific analysis, achieving detection limits <1 pg/g in soil or sediment . Calibrate with EPA Method 23-compliant solutions (e.g., 100–1000 pg/µL) .

Q. How should researchers design a sub-chronic toxicity study for this compound using rodent models?

  • Methodology : Follow EPA sub-chronic oral exposure protocols (e.g., 13-week study in rats) . Administer doses via feed (e.g., 2–200 ppb) and monitor endpoints such as body weight, thymus weight, and hepatic enzyme activity. Calculate the no-observed-adverse-effect level (NOAEL) using dose-response curves; for 1,2,3,7,8-pentachlorodibenzofuran, the NOAEL is 0.00016 mg/kg/day . Apply uncertainty factors (e.g., ×0.1 for sub-chronic to chronic extrapolation) for risk assessment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxic equivalency factors (TEFs) for this compound?

  • Methodology : Compare TEFs derived from in vitro assays (e.g., aryl hydrocarbon receptor [AhR] activation in H4IIE cells) with WHO consensus values . For 1,2,3,7,8-pentachlorodibenzofuran, reconcile differences between its assigned TEF (0.3 for PeCDFs) and congener-specific data by conducting competitive binding assays with 2,3,7,8-TCDD (TEF = 1) . Validate using dose-additivity models in ecological studies (e.g., Allivibrio fischeri bioluminescence inhibition) .

Q. What experimental approaches are recommended for analyzing congener-specific environmental persistence of this compound?

  • Methodology : Perform principal component analysis (PCA) on congener profiles in emission samples (e.g., cement kiln fly ash) to identify statistical predominance of 1,2,3,7,8-PeCDF . Use GC×GC-TOFMS to separate co-eluting isomers (e.g., 2,3,4,7,8-PeCDF) and quantify degradation rates in soil under UV exposure . Reference EPA Method 23 for quality control, including surrogate standards (e.g., 37^{37}Cl-labeled TCDD) .

Q. How can researchers address conflicting data on the mitotic index effects of pentachlorinated dibenzofurans in plant models?

  • Methodology : Replicate Allium cepa root assays with standardized doses (e.g., 0.5–8X environmental concentrations) . Compare mitotic inhibition (e.g., 43.8% at X0.5 vs. 76.5% at X8 for pentachloro) using ANOVA with post-hoc Tukey tests (CV <10%) . Cross-validate with mammalian cell lines (e.g., HepG2) to differentiate species-specific responses.

Methodological Notes

  • Analytical Standards : Use 13^{13}C-labeled analogs (e.g., Wellington EN-1948 standards) for quantification to avoid interference from native congeners .
  • Toxicity Metrics : Apply TEQ (toxic equivalency quotient) calculations using WHO TEFs for risk prioritization in environmental samples .
  • Data Validation : Cross-check CAS registries (e.g., 57117-41-6 for unlabeled PeCDF) to avoid misidentification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.